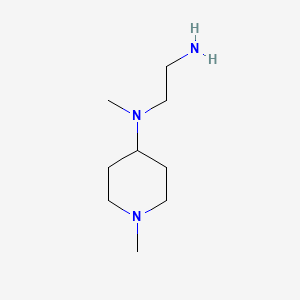

N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine

Description

Historical Development of Ethylenediamine Derivatives

The historical evolution of ethylenediamine derivatives represents a fundamental chapter in the development of modern organic chemistry, with the parent compound ethylenediamine serving as the cornerstone for an extensive family of related structures. Ethylenediamine itself, first synthesized through industrial processes involving the treatment of 1,2-dichloroethane with ammonia under elevated pressure conditions at 180 degrees Celsius, established the foundation for subsequent derivative development. This initial breakthrough in ethylenediamine production, characterized by the formation of hydrogen chloride as a byproduct and requiring sodium hydroxide treatment for amine liberation, created the technological basis for exploring structural modifications and substitution patterns that would eventually lead to compounds like this compound.

The progression from simple ethylenediamine to complex N-substituted derivatives followed several distinct developmental phases, each characterized by specific synthetic challenges and technological advances. Early research focused primarily on understanding the fundamental reactivity patterns of the ethylenediamine framework, particularly its bifunctional nature arising from the presence of two amino groups. This foundational work established that ethylenediamine readily forms heterocycles such as imidazolidines and demonstrates extensive derivative formation with carboxylic acids, nitriles, alcohols, alkylating agents, carbon disulfide, and various carbonyl compounds. These early discoveries provided the theoretical and practical framework necessary for developing more sophisticated substitution strategies that would eventually enable the synthesis of highly substituted derivatives.

The development of N-substituted ethylenediamine derivatives gained significant momentum with the recognition of their potential as important organic intermediates and pharmaceutical fragments. Research efforts specifically targeting compounds such as 2-(1-imidazol)ethanamine as fragments of carbamate-appended N-alkylsulfonamides and 2-(1-piperidino)ethylamine as components of chroman derivatives for central nervous system applications demonstrated the therapeutic relevance of this compound class. These developments established the scientific rationale for pursuing increasingly complex substitution patterns, including the specific N1-substitution approach that characterizes compounds like this compound.

Historical synthetic methodologies for N-substituted ethylenediamine derivatives evolved through several distinct approaches, each with characteristic advantages and limitations that influenced subsequent developmental directions. The initial methodology involved nucleophilic substitution reactions between amines and N-(2-bromoethyl)phthalimide, followed by hydrazinolysis, achieving overall yields of approximately 55 percent. Subsequent developments included reactions between amines and 2-chloroethylamine hydrochloride with yields around 60 percent, and ring cleavage approaches using 2-ethyl-2-oxazoline with hydrochloric acid hydrolysis yielding approximately 52 percent. The most recent advances have achieved yields reaching 78 percent through reactions involving amines and 2-oxazolidone, though economic considerations regarding reagent costs have continued to drive research toward more efficient and cost-effective synthetic strategies.

Classification and Nomenclature Systems

The systematic classification of this compound within established chemical nomenclature systems reflects the complexity inherent in describing multiply substituted diamine structures. According to International Union of Pure and Applied Chemistry guidelines, this compound belongs to the broader category of ethane-1,2-diamine derivatives, with specific designation as a tertiary amine due to the presence of three substituents on the N1 nitrogen atom. The compound's systematic name, this compound, explicitly identifies the substitution pattern and provides unambiguous structural information that distinguishes it from related isomers and structural variants.

Properties

IUPAC Name |

N'-methyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-11-6-3-9(4-7-11)12(2)8-5-10/h9H,3-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWIQUHNQMPHKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N(C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine typically involves:

- Construction or functionalization of the piperidine ring with a methyl group at the nitrogen.

- Introduction of the ethane-1,2-diamine side chain at the 4-position of the piperidine ring.

- Methylation of the ethane-1,2-diamine nitrogen (N1 position).

This can be achieved through nucleophilic substitution, reductive amination, or amide reduction strategies, often employing metal hydrides or catalytic hydrogenation.

Specific Synthetic Routes

Reductive Amination Route

- Starting Materials: 1-methylpiperidin-4-one and ethylenediamine derivatives.

- Process: The ketone group on 1-methylpiperidin-4-one is reacted with ethylenediamine under reductive amination conditions using a metal hydride reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation with Pd/C).

- Outcome: Formation of the ethane-1,2-diamine side chain attached to the piperidine ring at the 4-position, with methylation at the nitrogen achieved either before or after this step.

Nucleophilic Substitution and Methylation

- Step 1: Preparation of 4-chloromethyl-1-methylpiperidine or a similar halide intermediate.

- Step 2: Reaction with ethylenediamine to substitute the halide with the diamine group.

- Step 3: Methylation of the primary amine nitrogen using methyl iodide or dimethyl sulfate under controlled conditions to yield the N1-methylated product.

This method allows for selective functionalization and control over substitution patterns.

Catalytic Hydrogenation and Salt Formation

- Catalytic hydrogenation of oxime intermediates derived from substituted benzaldehydes or ketones can yield amine intermediates.

- Subsequent methylation and purification steps lead to the target compound.

- Salt formation with various acids (e.g., citrate, fumarate, maleate) is used to isolate and purify the compound, enhancing stability and solubility.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Reductive amination | Metal hydrides (NaBH3CN), Pd/C, H2 | Mild temperatures (5–30 °C), inert solvents |

| Nucleophilic substitution | Ethylenediamine, halide intermediate | Solvents: ethers, esters, halogenated hydrocarbons |

| Methylation | Methyl iodide, dimethyl sulfate | Controlled pH, temperature below 60 °C |

| Salt formation and isolation | Organic acids (citrate, fumarate, etc.) | Solvent removal, precipitation, recrystallization |

Catalysts such as Lewis acids (MgCl2, FeCl3, AlCl3) may be employed to enhance reaction rates and selectivity during intermediate formation.

Purification and Characterization

- Purification: Typically involves solvent extraction, crystallization, or precipitation of salts.

- Characterization: Confirmed by NMR, mass spectrometry, and IR spectroscopy.

- Physical Form: Usually isolated as a crystalline solid or as a salt form for enhanced stability.

Summary Table of Preparation Methods

| Method | Key Reagents/Intermediates | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | 1-methylpiperidin-4-one, ethylenediamine, NaBH3CN | High selectivity, mild conditions | Requires careful control of reduction |

| Nucleophilic Substitution | 4-chloromethyl-1-methylpiperidine, ethylenediamine | Straightforward, scalable | Halide preparation needed |

| Catalytic Hydrogenation | Oxime intermediates, Pd/C catalyst | Efficient for complex intermediates | Requires hydrogenation setup |

| Salt Formation for Isolation | Organic acids (citrate, fumarate, etc.) | Improves purity and stability | Additional purification step |

Research Findings and Notes

- The methylation at the piperidine nitrogen and the ethane-1,2-diamine nitrogen is critical for biological activity and solubility.

- Reaction temperatures are generally maintained between -30 °C and 60 °C, with optimal yields at 5–30 °C.

- Use of inert organic solvents such as diethyl ether, tetrahydrofuran, or ethyl acetate is common to avoid side reactions.

- Lewis acid catalysts improve yields and selectivity in intermediate steps.

- Salt forms of the compound are preferred for pharmaceutical applications due to enhanced stability and handling.

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in halogenated derivatives .

Scientific Research Applications

N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.

Biology: Employed in biochemical assays to investigate molecular interactions and enzyme activities.

Medicine: Utilized in drug development and pharmacological studies to understand its effects on biological systems.

Industry: Applied in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine with analogous diamines, focusing on structural variations, physicochemical properties, and functional roles.

Structural and Functional Differences

Table 1: Structural Comparison of Selected Diamines

Key Observations:

Substituent Effects: Ethyl vs. Benzyl Groups: The benzyl-substituted analog (N1-(1-benzylpiperidin-3-ylmethyl)-N1-ethylethane-1,2-diamine) introduces aromaticity, which may improve binding to hydrophobic pockets in biological targets .

Ring Size and Conformation :

- Piperidine vs. Pyrrolidine : Piperidine rings (6-membered) offer greater conformational flexibility compared to pyrrolidine (5-membered), which may influence receptor binding kinetics. For example, pyrrolidine-containing analogs like (S)-N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine exhibit chirality, enabling stereoselective interactions .

Functional Roles: Drug Delivery: Ethane-1,2-diamine derivatives with piperidine groups are prominent in nucleic acid delivery due to their protonatable amines, which facilitate endosomal escape .

Research Findings on Analogous Compounds

Notable Trends:

- Piperidine-Indole Hybrids : The incorporation of indole moieties (e.g., in p97 inhibitors) significantly enhances target affinity due to π-π stacking interactions .

- Branched vs. Linear Amines : Branched derivatives (e.g., SQ109) exhibit superior antimicrobial activity compared to linear analogs, likely due to improved membrane penetration .

Biological Activity

N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C9H21N3. It has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article focuses on the synthesis, biological mechanisms, and applications of this compound, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the reaction between 1-methylpiperidine and ethylenediamine. The process is conducted under controlled conditions with suitable solvents and catalysts to optimize yield and purity. The compound's structure can be represented as follows:

This compound exhibits various biological activities through its interaction with specific molecular targets. The primary mechanisms include:

- Enzyme Inhibition : The compound can inhibit certain enzymes, impacting metabolic pathways.

- Receptor Binding : It binds to various receptors, modulating their activity and affecting cellular signaling pathways.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : A study demonstrated that the compound showed significant antimicrobial effects against Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics .

- Enzyme Interaction Studies : Research indicated that this compound effectively inhibited enzymes such as acetylcholinesterase, which is crucial in neuropharmacology . This inhibition suggests potential applications in treating neurodegenerative diseases.

- Anti-inflammatory Effects : In vitro studies revealed that the compound reduced levels of inflammatory markers in macrophages, suggesting its utility in managing inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Receptor Modulation : It alters receptor signaling pathways that are critical for cell communication.

- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine, and how are intermediates purified?

- Methodology :

- Step 1 : Condensation of 1-methylpiperidin-4-amine with ethylenediamine derivatives under reflux in anhydrous solvents (e.g., ethanol or toluene). Catalysts like platinum may be used for reductive amination steps .

- Step 2 : Purification via column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures .

- Key Data : Purity ≥98% is achievable, as validated by HPLC and NMR .

Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?

- Analytical Techniques :

- NMR : Distinct signals for piperidinyl protons (δ 2.5–3.5 ppm) and methyl groups (δ 1.2–1.5 ppm). Amine protons may appear broad due to hydrogen bonding .

- UV-Vis : λmax ~255 nm (for related diamines with aromatic substituents) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C10H22N3 (exact mass: 184.18 g/mol) .

Q. What safety protocols are recommended for handling this diamine in laboratory settings?

- Guidelines :

- Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact; wash thoroughly after handling.

- Store at -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can diastereoselectivity be optimized during synthesis, and what catalysts influence stereochemical outcomes?

- Mechanistic Insight :

- Chelating agents (e.g., yttrium or neodymium amido complexes) enhance diastereoselectivity by stabilizing transition states. For example, >90% syn selectivity is achievable with yttrium catalysts at 60°C .

- Solvent polarity (e.g., THF vs. DMF) and temperature gradients (slow cooling) further refine selectivity .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

- Case Study :

- In vitro antiproliferative assays (e.g., chloroquine analogs) may show IC50 values <1 μM, but in vivo efficacy can vary due to pharmacokinetic factors like blood-brain barrier penetration .

- Mitigation : Use isotopic labeling (e.g., ³H or ¹⁴C) to track biodistribution and validate target engagement .

Q. How does the compound interact with transition metals, and what coordination geometries are observed?

- Coordination Chemistry :

- Forms octahedral complexes with Co(III) or Re(V), where the diamine acts as a bidentate ligand. X-ray crystallography confirms N,N’-chelation with bond angles ~85–90° .

- Applications : Catalytic hydrogenation or oxidation reactions (e.g., oxorhenium(V)-mediated processes) .

Q. What computational methods predict the compound’s reactivity in novel reaction environments?

- Approach :

- Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model charge distribution and frontier molecular orbitals.

- Example : Electron-deficient aryl substituents increase electrophilicity at the amine center, favoring nucleophilic attacks .

Data Analysis and Troubleshooting

Q. How are conflicting NMR spectra interpreted when synthesizing derivatives with similar substituents?

- Resolution :

- Compare coupling constants (e.g., J = 8–12 Hz for trans-diamines vs. J = 2–4 Hz for cis).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What experimental controls are critical when assessing antiplasmodial activity to avoid false positives?

- Controls :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.